N'-(2-chloropropanoyl)-3-fluorobenzohydrazide
Overview
Description
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for N’-(2-chloropropanoyl)-3-fluorobenzohydrazide is1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,15)(H,14,16)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Drug Design
N'-(2-chloropropanoyl)-3-fluorobenzohydrazide may be studied within the scope of chemical synthesis and drug design, particularly in the development of novel compounds with potential biological activities. For instance, compounds with halogenated substituents, like chloro and fluoro groups, are often explored for their pharmaceutical properties. The presence of a hydrazide group can also be of interest in drug design, as hydrazides are known to participate in various biological interactions. Although the specific compound was not found in the search, similar structural entities are frequently investigated in medicinal chemistry for their therapeutic potentials, such as antimicrobial, anticancer, or anti-inflammatory activities (Qiu et al., 2009).
Environmental Chemistry and Toxicology
Compounds like this compound may also be relevant in studies related to environmental chemistry and toxicology, particularly concerning their stability, degradation, and potential environmental impacts. The occurrence and fate of halogenated compounds in the environment, along with their toxicological profiles, are crucial for assessing their ecological risks and safety. For example, the occurrence, toxicities, and ecological risks associated with various industrial chemicals and their degradation products are subjects of active research (Kim & Choi, 2014).
Mechanism of Action
Target of Action
It’s known that the compound is synthesized from 2-chloropropanoyl chloride , which is used as a reagent in various chemical processes .
Mode of Action
It’s known that the compound is prepared by the nucleophilic substitution reaction of (2s)-2-chloropropanoyl chloride with glycine . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
2-chloropropanoyl chloride, a precursor in the synthesis of the compound, is used in the chemical surface functionalization of parylene c . This suggests that the compound might affect biochemical pathways related to surface functionalization.
Result of Action
Given its synthesis from 2-chloropropanoyl chloride , it’s possible that the compound might have similar effects as its precursor, which is used in various chemical processes .
Properties
IUPAC Name |
N'-(2-chloropropanoyl)-3-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYMKXXSYHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193714 | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-73-6 | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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